(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Description

Chemical Identity and Nomenclature

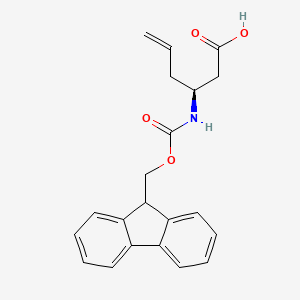

The compound (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is assigned the Chemical Abstracts Service registry number 270263-04-2 and possesses the molecular formula C₂₁H₂₁NO₄. The systematic nomenclature reflects its complex structure, incorporating both the stereochemical designation and the full description of its functional groups. Alternative names for this compound include Fmoc-(S)-3-Amino-5-hexenoic acid and Fmoc-L-β-homoallylglycine, which highlight its relationship to both the 9-fluorenylmethoxycarbonyl protecting group and the homoallylglycine amino acid framework.

The International Union of Pure and Applied Chemistry name for this compound is (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid, emphasizing the specific stereochemistry at the third carbon position. The molecular weight of this compound is calculated as 351.4 grams per mole, reflecting the substantial molecular framework that includes the bulky fluorenyl protecting group. The structural representation can be encoded using the Simplified Molecular Input Line Entry System as C=CCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, which captures the complete connectivity and stereochemistry of the molecule.

Additional synonyms found in chemical databases include (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hex-5-enoic acid and various catalog-specific identifiers such as MFCD01861088. The compound's International Chemical Identifier key is SVCMPCVPSYAVJO-AWEZNQCLSA-N, providing a unique computational identifier for database searches and chemical informatics applications.

Structural Classification as a β-Amino Acid

The compound (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid belongs to the class of β-amino acids, which are distinguished from conventional α-amino acids by the position of their amino group relative to the carboxylic acid functionality. In β-amino acids, the amino group is attached to the β-carbon, meaning there are two carbon atoms separating the amino and carboxyl termini, in contrast to the single carbon separation found in α-amino acids. This structural difference has profound implications for the conformational properties and biological activities of peptides incorporating these residues.

β-amino acids can be further classified based on the specific carbon to which substituents are attached. The compound under discussion represents a β³-amino acid, where the side chain substituent is located on the carbon adjacent to the amino group. This classification is significant because the position of side chain attachment influences both the conformational preferences of the amino acid and its ability to participate in specific intermolecular interactions. The β³ configuration allows for side chain positioning that can mimic certain aspects of α-amino acid geometry while providing additional conformational flexibility.

The hexenoic acid backbone of this compound introduces an additional element of structural complexity through the presence of a terminal alkene group. This unsaturated functionality provides a reactive site for further chemical modification, making the compound particularly valuable in bioconjugation applications and post-synthetic peptide modifications. The alkene moiety can participate in various chemical reactions, including cross-metathesis, cycloaddition reactions, and radical-mediated transformations, thereby expanding the utility of peptides containing this residue.

The stereochemistry of the compound is defined by the (S)-configuration at the β-carbon, which corresponds to the L-configuration commonly found in natural amino acids. This stereochemical assignment is crucial for maintaining compatibility with natural peptide structures and ensuring proper integration into existing peptide synthesis protocols. The specific stereochemistry also influences the compound's ability to adopt stable secondary structures when incorporated into longer peptide sequences.

Research has demonstrated that β-amino acids can significantly impact the conformational properties of peptides. When incorporated into peptide sequences, β³-amino acids like this homoallylglycine derivative can promote the formation of stable helical structures that are distinct from but related to the α-helices formed by natural peptides. These structural differences can lead to enhanced resistance to proteolytic degradation while maintaining biological activity, making β-amino acid-containing peptides attractive candidates for therapeutic applications.

Historical Context in Peptide Chemistry

The development of the 9-fluorenylmethoxycarbonyl protecting group represents one of the most significant advances in peptide synthesis methodology over the past several decades. Introduced by Louis Carpino in 1970, the 9-fluorenylmethoxycarbonyl group offered a chemically mild alternative to existing acid-labile protecting groups, requiring only moderate base conditions for removal. This innovation addressed several limitations of earlier peptide synthesis strategies, particularly the harsh acidic conditions required for deprotection that could lead to unwanted side reactions and degradation of sensitive peptide sequences.

The adoption of 9-fluorenylmethoxycarbonyl chemistry for solid-phase peptide synthesis applications occurred in the late 1970s, marking a transition from the previously dominant tert-butoxycarbonyl methodology. This shift was driven by the recognition that the milder deprotection conditions of 9-fluorenylmethoxycarbonyl chemistry were more compatible with the synthesis of complex peptides, particularly those containing multiple tryptophan residues or other acid-sensitive functionalities. The orthogonal protection strategy enabled by 9-fluorenylmethoxycarbonyl chemistry, utilizing tert-butyl-based side-chain protection and base-labile amino-terminal protection, provided synthetic chemists with unprecedented control over peptide assembly processes.

The impact of this methodological advancement is perhaps best illustrated by the synthesis of gramicidin A, a pentadecapeptide containing four tryptophan residues. Previous attempts using tert-butoxycarbonyl chemistry had yielded this peptide in poor yields ranging from 5% to 24%, but the implementation of 9-fluorenylmethoxycarbonyl methodology dramatically improved synthetic efficiency, achieving yields up to 87% in some cases. This improvement demonstrated the practical advantages of the milder chemical conditions and established 9-fluorenylmethoxycarbonyl chemistry as the preferred approach for challenging peptide synthesis targets.

The widespread adoption of 9-fluorenylmethoxycarbonyl methodology is documented in studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities. These investigations revealed a dramatic shift in synthetic preferences among peptide synthesis laboratories, with 9-fluorenylmethoxycarbonyl usage increasing from 50% in 1991 to 98% by 1994. This transition coincided with significant improvements in overall peptide quality, attributed to the combination of milder cleavage conditions, improved protecting group strategies, optimized cleavage protocols, and enhanced laboratory techniques.

The integration of β-amino acids into peptide chemistry represents a more recent but equally significant development in the field. Early studies on β-peptides were published in 1996 by the research groups of Dieter Seebach and Samuel Gellman, establishing the foundational understanding of these unnatural amino acid derivatives. The recognition that β-amino acids could be incorporated into peptide sequences while maintaining or even enhancing biological activity opened new avenues for peptide design and therapeutic development.

The development of 9-fluorenylmethoxycarbonyl-protected β-amino acid derivatives, such as the compound under discussion, represents the convergence of these two important methodological advances. By combining the synthetic advantages of 9-fluorenylmethoxycarbonyl protection with the unique structural properties of β-amino acids, researchers have gained access to new classes of peptide-based materials with enhanced stability and novel biological properties.

Significance in Biomolecular Research

The compound (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid has emerged as a valuable tool in contemporary biomolecular research, particularly in the development of peptide-based therapeutics and the study of protein-protein interactions. The incorporation of β-amino acid residues into peptide sequences has been shown to impart significant advantages, including enhanced proteolytic stability and improved pharmacokinetic properties, while often maintaining the biological activity of the parent α-peptide sequences. These properties make β-amino acid-containing peptides attractive candidates for drug development applications where conventional peptides may be limited by rapid degradation or poor bioavailability.

Research into α/β-peptides, which combine natural α-amino acids with unnatural β-amino acids like homoallylglycine derivatives, has demonstrated remarkable success in targeting diverse biological systems. These hybrid peptides have been developed to engage proteins involved in apoptotic signaling, human immunodeficiency virus-cell fusion, hormone signaling, and angiogenesis. In many cases, the α/β-peptides show equal or superior potency compared to their natural α-peptide counterparts, combined with significantly improved duration of effect in biological systems.

One particularly significant area of application has been in the development of BH3 domain mimetics for cancer therapy. The BH3 domains of Bcl-2 family proteins play crucial roles in regulating programmed cell death, making them attractive targets for therapeutic intervention. Studies have shown that α/β-peptides based on the Puma BH3 domain, incorporating β³-amino acid residues in specific patterns, can achieve binding affinities to Bcl-xL that are indistinguishable from the natural α-peptide while demonstrating significantly improved proteolytic stability. The structural studies confirmed that these α/β-peptides maintain the same binding mode as natural BH3 domains, validating their potential as therapeutic agents.

The utility of homoallylglycine-containing compounds extends beyond therapeutic applications to include fundamental studies of protein structure and function. The terminal alkene functionality present in homoallylglycine residues provides a versatile handle for chemical modification, enabling researchers to introduce fluorescent labels, affinity tags, or other functional groups at specific positions within protein sequences. This capability has proven valuable in studies of protein folding, localization, and dynamics, where site-specific labeling is essential for mechanistic understanding.

Recent research has also explored the use of homoallylglycine residues in the development of polypeptide materials with switchable conformational properties. Poly(L-homoallylglycine) has been found to adopt an α-helical conformation that provides good solubility in organic solvents and allows for high-yield functionalization of alkene side chains through radical-promoted thiol addition reactions. The conformations of these derivatized polypeptides can be switched between α-helical and disordered states in aqueous media through thioether alkylation or oxidation reactions, providing a platform for the development of stimuli-responsive biomaterials.

The precise control over side chain positioning afforded by β-amino acid incorporation has proven particularly valuable in protein design applications. Studies comparing β³ and β² isomers of homoallylglycine-containing peptides have revealed that subtle changes in side chain placement, corresponding to shifts of only a single carbon-carbon bond length, can result in greater than 100-fold differences in binding affinity to target proteins. This level of structural control is not achievable with conventional α-amino acid peptides and provides new opportunities for fine-tuning molecular recognition properties.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCMPCVPSYAVJO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001172216 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001172216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-04-2 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001172216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Fmoc-(S)-3-Amino-5-hexenoic acid, also known as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid or (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid, is primarily used as a protecting group for amines in organic synthesis. The primary target of this compound is the amine group of other molecules, which it protects during synthesis processes.

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it is rapidly removed by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS. This allows for the efficient synthesis of peptides, including ones of significant size and complexity.

Pharmacokinetics

The pharmacokinetics of Fmoc-(S)-3-Amino-5-hexenoic acid are largely determined by its use in peptide synthesis. The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid. It has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions.

Result of Action

The result of the action of Fmoc-(S)-3-Amino-5-hexenoic acid is the protection of the amine group during peptide synthesis, allowing for the creation of complex peptides. The Fmoc group is removed after the peptide synthesis is complete, leaving the desired peptide product.

Action Environment

The action of Fmoc-(S)-3-Amino-5-hexenoic acid is influenced by the environment in which it is used. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF). This method avoids the use of strictly controlled piperidine. No side product was observed for a peptide with 9 residues synthesized with this method.

Biological Activity

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, commonly referred to as Fmoc-Ahx-OH, is a synthetic amino acid derivative notable for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hexenoic acid side chain. The biological implications of this compound are primarily linked to its role in peptide synthesis and potential therapeutic applications.

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.4 g/mol

- CAS Number : 270263-04-2

- Purity : Typically ≥95% .

The biological activity of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid can be attributed to its ability to act as a building block in the synthesis of peptides that may exhibit various pharmacological properties, including:

- Inhibition of Histone Deacetylases (HDACs) : Research indicates that derivatives of this compound can influence histone acetylation status, thereby affecting gene expression and cellular processes related to cancer and other diseases .

Biological Activity Overview

Case Studies

-

HDAC Inhibition Study :

- A study evaluated the effects of various Fmoc-protected amino acids on HDAC activity. Results indicated that certain derivatives, including those similar to Fmoc-Ahx-OH, inhibited HDAC1 and HDAC2 with IC50 values ranging from 14 to 67 nM. This suggests potential applications in cancer therapy by modulating epigenetic regulation .

-

Cytotoxicity Assessment :

- In vitro assays were conducted on human pancreatic cancer cells (Patu8988), showing that derivatives of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid exhibited significant cytotoxicity compared to controls. The mechanism was hypothesized to involve apoptosis induction through HDAC inhibition .

Scientific Research Applications

Peptide Synthesis

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid serves as an essential building block in peptide synthesis. The Fmoc protecting group allows for selective deprotection during solid-phase peptide synthesis, facilitating the construction of complex peptides with high efficiency and yield.

Mechanism of Action :

- The fluorenylmethoxycarbonyl group protects the amino group during synthesis, allowing for the coupling of other amino acids without interference.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have shown that derivatives containing the fluorenylmethoxycarbonyl moiety can inhibit the proliferation of various cancer cell lines, including breast and colon cancers.

Case Study :

A study published in the Journal of Medicinal Chemistry reported that Fmoc derivatives demonstrated substantial inhibition of cancer cell growth in vitro, suggesting potential therapeutic applications in oncology.

Anti-inflammatory Effects

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Research Findings :

In animal models, administration of this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups, indicating its efficacy as an anti-inflammatory agent.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. It has been shown to scavenge free radicals and reduce lipid peroxidation in cellular models exposed to oxidative stress.

Comparative Analysis :

A comparative study evaluated the antioxidant activities of various compounds:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| (R)-3-(Fmoc-amino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |

| 4-Methoxybenzoic acid | Low | Low | Low |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Comparative Analysis of Key Properties

Stereochemical Influence

- The S-configuration of the target compound is critical for interactions with chiral biological targets (e.g., proteases or receptors). Its R-enantiomer () may exhibit reduced or altered activity in such systems .

- Example: Enantiomers of Fmoc-amino acids often show divergent binding affinities in enzyme assays, as seen in studies of similar compounds .

Chain Length and Unsaturation

- The hex-5-enoic acid chain provides a balance between flexibility and rigidity. Shorter chains (e.g., butanoic acid in ) increase solubility but reduce steric bulk, while unsaturated chains (e.g., hex-5-ynoic acid in ) enable unique reactivity .

- The double bond in hex-5-enoic acid may participate in conjugation or serve as a handle for bioconjugation, unlike saturated analogs.

Functional Group Variations

- Hydroxy or methyl groups (e.g., in ) modulate hydrogen-bonding capacity and metabolic stability .

Preparation Methods

Protection of the Amino Group with Fmoc

The primary step in the synthesis is the selective protection of the amino group of the corresponding amino acid (3-aminohex-5-enoic acid) using the Fmoc group. This is typically achieved by reacting the free amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

- Reaction Conditions:

- Base: Sodium carbonate or triethylamine

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: Usually room temperature or slightly cooled to 0 °C to control reaction rate

- Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, forming a carbamate linkage and releasing chloride ion.

Formation of the Hex-5-enoic Acid Backbone

The hex-5-enoic acid moiety is either introduced by starting from the corresponding amino acid precursor or by coupling reactions that extend the carbon chain with an alkene functionality at the 5-position.

- Synthetic Route:

- Starting from (S)-3-aminohex-5-enoic acid or its derivatives

- Coupling with Fmoc-Cl as above

- Alternatively, the hex-5-enoic acid backbone can be constructed via carbon-carbon bond-forming reactions such as alkylation or olefination, followed by amine protection.

Industrial Scale Synthesis

- Automated peptide synthesizers are employed for large-scale production, enabling repetitive cycles of Fmoc deprotection and amino acid coupling with high purity and yield.

- The process is optimized for scalability, solvent recycling, and minimizing side reactions.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amino group protection | Fmoc-Cl, Na2CO3 or Et3N | DCM or DMF | 0–25 °C | 1–3 hours | 85–95 | Controlled pH to avoid side reactions |

| Backbone formation (if needed) | Alkylation/olefination reagents | Various | Variable | Variable | 70–90 | Depends on precursor and method |

| Purification | Flash chromatography or recrystallization | - | - | - | - | Ensures high purity for peptide synthesis |

Analytical and Research Findings

- The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions (e.g., piperidine in DMF), allowing selective deprotection during peptide synthesis.

- The stereochemistry at the 3-position is preserved throughout the synthesis, critical for biological activity and peptide conformation.

- The presence of the alkene in the hex-5-enoic acid side chain allows for further functionalization or cross-linking in peptide design.

- Studies have shown that the compound can undergo oxidation, reduction, and substitution reactions, expanding its utility in synthetic chemistry.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | (S)-3-aminohex-5-enoic acid or derivatives |

| Protection Group | Fmoc-Cl |

| Base | Sodium carbonate or triethylamine |

| Solvent | Dichloromethane (DCM) or dimethylformamide (DMF) |

| Temperature | 0–25 °C |

| Reaction Time | 1–3 hours |

| Purification | Flash chromatography or recrystallization |

| Industrial Scale | Automated peptide synthesizers for repetitive coupling and deprotection cycles |

| Key Features | Stereochemical integrity, Fmoc protection stability, alkene functionality for further use |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols form during weighing or synthesis .

- Ventilation : Work in a fume hood to minimize inhalation risks, as Fmoc-protected compounds may release hazardous vapors under certain conditions .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid proximity to strong acids/bases or oxidizing agents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. How should researchers design storage conditions to ensure the stability of this compound?

- Methodological Answer :

- Temperature Control : Maintain refrigeration at 2–8°C to slow hydrolysis of the Fmoc group and the hex-5-enoic acid backbone .

- Moisture Prevention : Use desiccants in storage containers, as moisture can accelerate decomposition of the carbamate linkage .

- Light Sensitivity : Protect from UV exposure by using amber glassware or opaque containers, as fluorenyl groups may degrade under prolonged light .

Advanced Research Questions

Q. How can researchers optimize the solid-phase synthesis of peptides incorporating this compound?

- Methodological Answer :

- Resin Selection : Use NovaSyn TGR or similar resins compatible with Fmoc chemistry. Pre-swollen resins improve coupling efficiency .

- Coupling Conditions : Activate the carboxylic acid with HBTU/DIPEA in DMF at 0–5°C to minimize racemization. Monitor reaction completion via Kaiser test .

- Deprotection : Use 20% piperidine in DMF (v/v) for Fmoc removal, with two 10-minute treatments to ensure complete cleavage .

- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target peptide. Confirm mass accuracy via MALDI-TOF .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chirobiotic T column with a hexane/isopropanol mobile phase to resolve enantiomers and confirm (S)-configuration .

- Circular Dichroism (CD) : Analyze the 190–250 nm range to detect conformational changes in the hex-5-enoic acid moiety, ensuring no racemization during synthesis .

- NMR Spectroscopy : Monitor the δ 4.3–4.5 ppm region (Fmoc α-proton) and δ 5.2–5.8 ppm (hex-5-enoic acid vinyl protons) to verify structural integrity .

Q. How can researchers address contradictory toxicity data reported in safety documentation?

- Methodological Answer :

- Risk Assessment : Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. Indagoo) to identify consensus hazards. For example, acute oral toxicity (Category 4) is consistent across most Fmoc derivatives .

- In-House Testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity if ecological data gaps exist (e.g., missing EC50 values in SDS) .

- Precautionary Principle : Assume worst-case hazards (e.g., respiratory irritation from aerosols) until experimental data confirm otherwise .

Experimental Design Considerations

Q. What strategies mitigate side reactions during the incorporation of this compound into peptide chains?

- Methodological Answer :

- Double Coupling : Repeat coupling steps with fresh reagents if steric hindrance from the hex-5-enoic acid side chain reduces reaction efficiency .

- Microwave Assistance : Apply microwave irradiation (50°C, 10 min) to accelerate amide bond formation while minimizing β-elimination of the vinyl group .

- Side-Chain Protection : Temporarily protect reactive groups (e.g., using tert-butyl esters) to prevent undesired cyclization or oxidation .

Q. How does the hex-5-enoic acid moiety influence the compound’s reactivity in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water due to the hydrophobic Fmoc group but dissolves readily in DMF or DCM, enabling use in solid-phase synthesis .

- Hydrolysis Kinetics : In aqueous buffers (pH > 8), the Fmoc group undergoes base-catalyzed cleavage. Monitor pH rigorously during bioconjugation .

- Stability in Organic Media : The vinyl group in hex-5-enoic acid is stable in aprotic solvents but may react with thiols via Michael addition in DMSO .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported hazards (e.g., respiratory irritation vs. no data)?

- Methodological Answer :

- Source Evaluation : Prioritize SDS from suppliers with GLP compliance (e.g., Key Organics) over generic vendors. For example, H319 (eye irritation) is consistently reported .

- Literature Review : Cross-check PubChem or Reaxys entries for analogous Fmoc-amino acids to infer missing data (e.g., LD50 estimates) .

- Hierarchy of Controls : Implement engineering controls (e.g., fume hoods) regardless of data gaps, as Fmoc compounds generally require stringent handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.